molecular formula C8H7BO4 B1442681 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid CAS No. 1221343-14-1

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid

Cat. No. B1442681
M. Wt: 177.95 g/mol
InChI Key: VXDGEAYKTHEYPI-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid is a chemical compound that belongs to the class of benzoxaboroles . It is a boron-containing compound with a hydroxyl group and carboxylic acid functionality . This compound has shown potential as a pharmaceutical agent, with applications in the treatment of various diseases and conditions .


Molecular Structure Analysis

The molecular formula of 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid is C8H7BO4 . It has a molecular weight of 177.95 . The InChI code for this compound is 1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11) .


Physical And Chemical Properties Analysis

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid is a solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Formation and Structure : One study reported the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole as a product of the reaction between o-formylphenylboronic acid and morpholine, highlighting the typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment in the solid state (Sporzyński et al., 2005).

  • Synthetic Approaches : Another study focused on the synthesis of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. This research highlighted the utility of these compounds in synthesizing various functionalized derivatives, especially emphasizing the high rotational barrier around the Caryl bond in these structures (Da̧browski et al., 2007).

Physicochemical Studies

  • Experimental and Theoretical Analysis : A combined experimental and theoretical study of benzoxaborole derivatives, including 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was conducted using spectroscopic and computational approaches. This study provided insights into the electronic structure, physicochemical properties, and intermolecular hydrogen bonds of benzoxaboroles (Jezierska et al., 2010).

  • Crystal Structures and Polymorphism : Research on the crystal structures of simple benzoxaboroles, including 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, provided detailed insights into their intermolecular interactions and polymorphism. This study is significant for understanding the solid-state properties of these molecules, which is crucial for their development in various fields (Sene et al., 2014).

Derivative Development and Applications

  • Synthesis of Novel Derivatives : A novel pyrrolo-benzoxaborole scaffold was synthesized, demonstrating the potential for creating diverse derivatives of benzoxaboroles. This research contributes to expanding the range of benzoxaborole-based compounds with potential applications in various fields (Wu et al., 2011).

  • Boron-Containing Complexes : The synthesis and characterization of group 13 metal benzoxaborolates, including derivatives of 1,3-dihydro-1-hydroxy-2,1-benzoxaborole, were explored. This study sheds light on the potential applications of benzoxaboroles in the field of organometallic chemistry and coordination compounds (Jaśkowska et al., 2013).

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDGEAYKTHEYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid

CAS RN

1221343-14-1
Record name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Li, B Luo, L Yu, F Lan, Y Wu - Journal of Materials Chemistry B, 2021 - pubs.rsc.org
Abnormal protein glycosylation is associated with many diseases including cardiovascular disease, diabetes, and cancer. Therefore, selective capturing of glycoproteins under …
Number of citations: 11 pubs.rsc.org
AB Cortinas - 2018 - dspace.mit.edu
Optimization of this system resulted in the identification of a lead candidate, lns-PL-4FPBA, capable of (1) glucose-mediated changes in solubility for long-term sequestration and …
Number of citations: 2 dspace.mit.edu
CS Guy, K Murray, MI Gibson, E Fullam - Organic & Biomolecular …, 2019 - pubs.rsc.org
Dimeric benzoboroxoles that are covalently linked by a short scaffold enhance selective anti-tubercular activity. These multimeric benzoboroxole compounds are capable of engaging …
Number of citations: 6 pubs.rsc.org

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